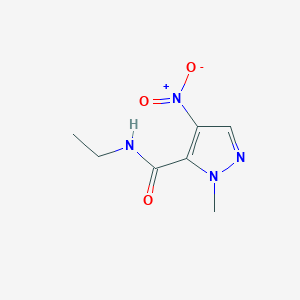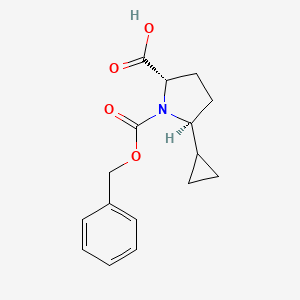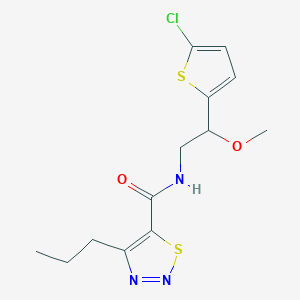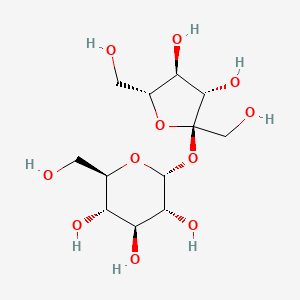![molecular formula C24H25N5O3 B2506129 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one CAS No. 2097894-92-1](/img/structure/B2506129.png)
1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research into imidazolidinone and quinoxaline derivatives highlights their significant antimicrobial properties. For instance, derivatives synthesized with pyridinium moieties and various alkyl substituents have been found to exhibit effective bacteriostatic and fungistatic activities. These compounds, particularly those incorporating imidazo[1,5-a]quinoxaline structures, have shown comparable activities to reference drugs against a range of bacteria and fungi, with some also displaying good toxicity profiles in animal models (Kalinin et al., 2013; Idrees et al., 2018).
Synthesis and Structural Analysis
The synthesis of imidazo[1,2-a]pyridines through the rearrangement of pyridyl-3-arylaminoisoxazol-5(2H)-ones reveals the chemical flexibility and potential for creating diverse bioactive molecules (Khalafy et al., 2005). These methodologies can lead to the development of compounds with targeted biological activities, including those similar to the structure .
Receptor Ligand Applications
Fused imidazopyridines have been explored for their potential as benzodiazepine receptor ligands. The structure-activity relationships of these compounds indicate that subtle changes in their molecular framework can significantly influence their binding affinity and in vivo activity, underscoring the importance of such compounds in developing therapeutic agents (Takada et al., 1996).
Pharmacological Applications
Investigations into 2-aminoimidazoles as inhibitors of TGF-beta receptor 1 demonstrate the therapeutic potential of imidazolidinone derivatives in modulating critical biochemical pathways. Such studies indicate the capacity of structurally related compounds to serve as leads in the development of new drugs with optimized pharmacokinetic profiles (Bonafoux et al., 2009).
Zukünftige Richtungen
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. These studies could provide valuable information about this compound and its potential applications .
Wirkmechanismus
Target of Action
The compound contains a quinoxaline and a pyrrolidine ring. Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Pyrrolidine derivatives have also been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Quinoxaline and pyrrolidine derivatives have been involved in a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its structure and the presence of functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s size, polarity, and solubility .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets cancer cells, the result might be cell death or inhibition of cell proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the environment .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17-6-8-18(9-7-17)29-13-12-28(24(29)31)16-23(30)27-11-10-19(15-27)32-22-14-25-20-4-2-3-5-21(20)26-22/h2-9,14,19H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHFAMAHBPVTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2506048.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)
![1H-pyrrolo[2,3-d]pyrimidin-2(7h)-one](/img/structure/B2506060.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2506063.png)



